molecular formula C12H15Cl2N3O3Ru B120397 Ruthenium-metronidazole complex CAS No. 142012-12-2

Ruthenium-metronidazole complex

Numéro de catalogue B120397
Numéro CAS: 142012-12-2
Poids moléculaire: 421.2 g/mol
Clé InChI: QYBFRILKKAVWEP-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ruthenium-metronidazole complex is a novel compound that has been synthesized for potential applications in cancer treatment. This complex is formed by the coordination of ruthenium with metronidazole, a well-known antibiotic drug that is commonly used to treat bacterial infections. The unique properties of this complex make it a promising candidate for cancer therapy, as it has been shown to exhibit potent cytotoxicity against cancer cells.

Mécanisme D'action

The exact mechanism of action of the ruthenium-metronidazole complex is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, including DNA and proteins. By inducing the production of ROS, the ruthenium-metronidazole complex can selectively target cancer cells and induce cell death.

Effets Biochimiques Et Physiologiques

The ruthenium-metronidazole complex has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, the complex has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of the ruthenium-metronidazole complex is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, the complex may be difficult to synthesize and purify, and may require specialized equipment and expertise. Additionally, the complex may have limited solubility in certain solvents, which can make it difficult to work with.

Orientations Futures

There are many potential future directions for research on the ruthenium-metronidazole complex. One area of focus is the development of new cancer treatments based on the complex. This may involve further optimization of the synthesis method, as well as testing the complex in animal models of cancer. Additionally, there may be potential applications of the complex in other areas of medicine, such as antimicrobial therapy or imaging.
Conclusion:
In conclusion, the ruthenium-metronidazole complex is a promising new compound that has potential applications in cancer therapy. Its unique properties, including its potent cytotoxicity against cancer cells, make it a promising candidate for further research and development. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this complex, and it may have applications beyond cancer therapy as well.

Méthodes De Synthèse

The synthesis of the ruthenium-metronidazole complex involves the coordination of ruthenium with metronidazole. This is achieved through a series of chemical reactions that involve the use of various reagents and solvents. The exact synthesis method may vary depending on the specific application of the complex, but generally involves the use of a ruthenium precursor and metronidazole in the presence of a suitable solvent.

Applications De Recherche Scientifique

The ruthenium-metronidazole complex has been extensively studied for its potential use in cancer therapy. Research has shown that the complex exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a promising candidate for the development of new cancer treatments.

Propriétés

Numéro CAS

142012-12-2

Nom du produit

Ruthenium-metronidazole complex

Formule moléculaire

C12H15Cl2N3O3Ru

Poids moléculaire

421.2 g/mol

Nom IUPAC

benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride

InChI

InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2

Clé InChI

QYBFRILKKAVWEP-UHFFFAOYSA-L

SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2]

SMILES canonique

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2]

Synonymes

(eta6-C6H6)RuCl2(metro)
(eta6-C6H6)RuCl2(metronidazole)
(eta6-C6H6)ruthenium chloride(metro)
Ru-metro

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.